molecular formula C29H27N5O3 B12177318 N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Cat. No.: B12177318
M. Wt: 493.6 g/mol
InChI Key: MLDHMHXNAUCBOK-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that features a benzimidazole moiety and an isoindoloquinazoline structure

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C29H27N5O3/c35-26(30-17-7-15-25-31-22-12-4-5-13-23(22)32-25)16-8-18-33-27-19-9-1-2-10-20(19)29(37)34(27)24-14-6-3-11-21(24)28(33)36/h1-6,9-14,27H,7-8,15-18H2,(H,30,35)(H,31,32)

InChI Key

MLDHMHXNAUCBOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then linked to the isoindoloquinazoline structure through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazoline moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and isoindoloquinazoline sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the quinazoline moiety can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The isoindoloquinazoline structure can interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole N-oxides and benzimidazolecarboxamides share structural similarities.

    Quinazoline Derivatives: Compounds such as dihydroquinazolines and quinazoline N-oxides are structurally related.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is unique due to its combined benzimidazole and isoindoloquinazoline structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety and an isoindoloquinazolinone framework. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of various functional groups contributes to its biological activity.

Research indicates that compounds with benzimidazole structures often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The proposed mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells .
  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
RPMI 840215Topoisomerase I inhibition
HeLa20Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial : Exhibited activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Showed effectiveness against common fungal pathogens.

Case Studies

  • Synthesis and Screening : A study synthesized a series of benzimidazole derivatives and screened them for antibacterial and antifungal activities. The results indicated that modifications to the benzimidazole core significantly influenced biological activity .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of benzimidazole derivatives on human lymphoblast cell lines, identifying structure-activity relationships that could guide future drug design .

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